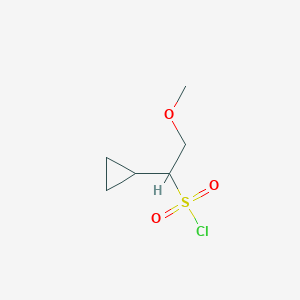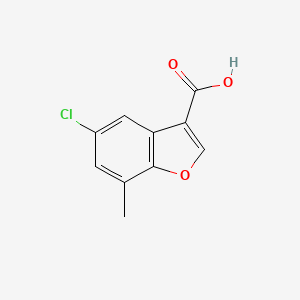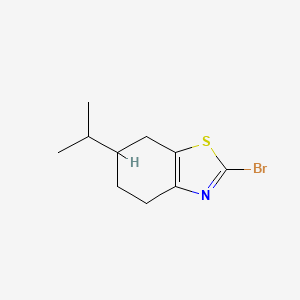
2-Methyl-3-(n-methylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(n-methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the benzoic acid core is substituted with a methyl group at the second position and a methylsulfamoyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(n-methylsulfamoyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Sulfonation: The 2-methylbenzoic acid undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with methylamine to form the methylsulfamoyl group.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(n-methylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: this compound can be converted to 2-carboxy-3-(n-methylsulfamoyl)benzoic acid.
Reduction: The reduction of the sulfonyl group can yield 2-Methyl-3-(methylthio)benzoic acid.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(n-methylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(n-methylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt metabolic pathways and biological processes, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylsulfamoyl)benzoic acid: Lacks the methyl group at the second position.
2-Methylbenzoic acid: Lacks the methylsulfamoyl group at the third position.
Benzoic acid: Lacks both the methyl and methylsulfamoyl groups.
Uniqueness
2-Methyl-3-(n-methylsulfamoyl)benzoic acid is unique due to the presence of both the methyl and methylsulfamoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C9H11NO4S |
|---|---|
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
2-methyl-3-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6-7(9(11)12)4-3-5-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12) |
InChI-Schlüssel |
JSYXVYYTNPIECQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1S(=O)(=O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)



![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)







